1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine
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Overview
Description
1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine is an organic compound characterized by the presence of a piperidine ring substituted with ethylsulfanyl groups
Preparation Methods
The synthesis of 1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine with an appropriate ethylsulfanyl-substituted alkyl halide under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine involves its interaction with specific molecular targets. The ethylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine can be compared with similar compounds such as:
1-{3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]propyl}piperidine: This compound has methylsulfanyl groups instead of ethylsulfanyl groups, which may affect its chemical properties and reactivity.
1-{3-(Propylsulfanyl)-2-[(propylsulfanyl)methyl]propyl}piperidine: The presence of propylsulfanyl groups can lead to differences in steric effects and reactivity compared to the ethylsulfanyl-substituted compound.
Properties
CAS No. |
63201-33-2 |
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Molecular Formula |
C13H27NS2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
1-[3-ethylsulfanyl-2-(ethylsulfanylmethyl)propyl]piperidine |
InChI |
InChI=1S/C13H27NS2/c1-3-15-11-13(12-16-4-2)10-14-8-6-5-7-9-14/h13H,3-12H2,1-2H3 |
InChI Key |
XBVBGLIQMNBTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CN1CCCCC1)CSCC |
Origin of Product |
United States |
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